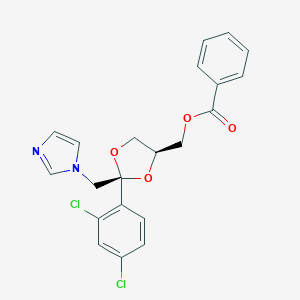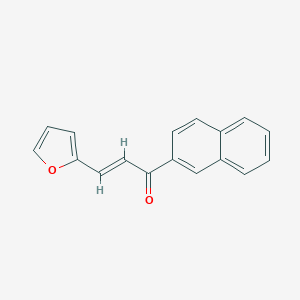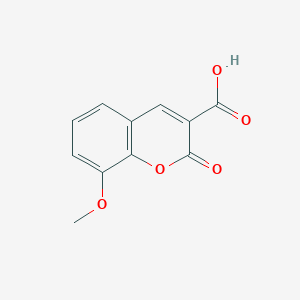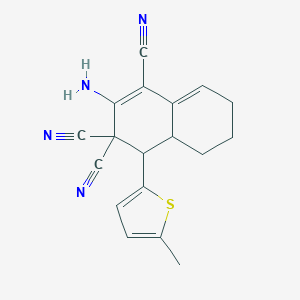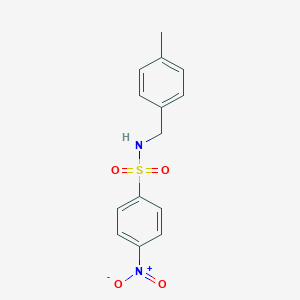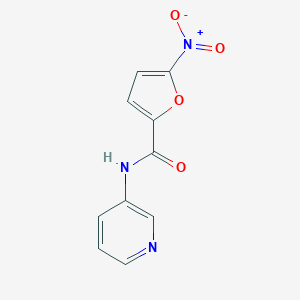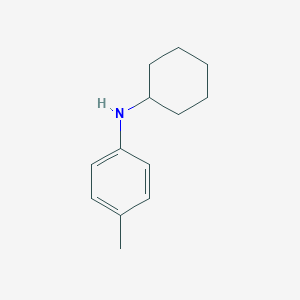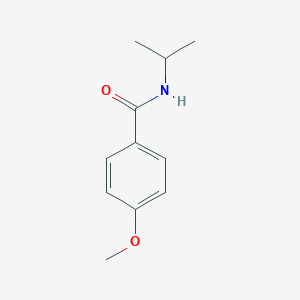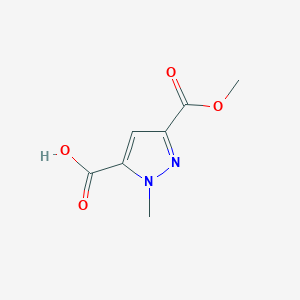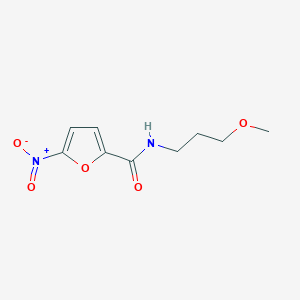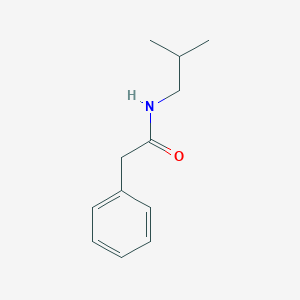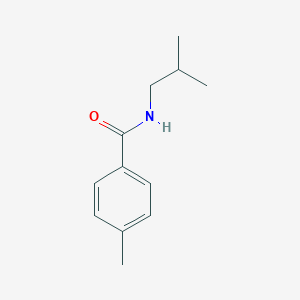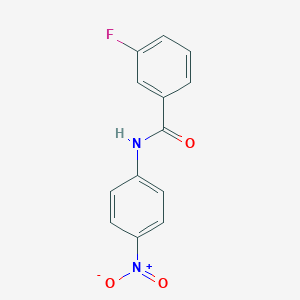
3-fluoro-N-(4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(4-nitrophenyl)benzamide, also known as FNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FNPA belongs to the class of benzamides and is characterized by the presence of a fluorine atom and a nitro group on its phenyl ring.
科学的研究の応用
3-fluoro-N-(4-nitrophenyl)benzamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 3-fluoro-N-(4-nitrophenyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. Additionally, 3-fluoro-N-(4-nitrophenyl)benzamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
作用機序
The exact mechanism of action of 3-fluoro-N-(4-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell proliferation and survival. 3-fluoro-N-(4-nitrophenyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of these enzymes, 3-fluoro-N-(4-nitrophenyl)benzamide can alter the expression of genes that are involved in cancer cell growth and survival.
生化学的および生理学的効果
3-fluoro-N-(4-nitrophenyl)benzamide has been shown to exhibit potent antitumor activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and inhibit the activity of certain enzymes that are involved in cancer cell survival. Additionally, 3-fluoro-N-(4-nitrophenyl)benzamide has been shown to exhibit low toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer therapy.
実験室実験の利点と制限
3-fluoro-N-(4-nitrophenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it exhibits potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for further study. However, there are also limitations associated with the use of 3-fluoro-N-(4-nitrophenyl)benzamide in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer therapy.
将来の方向性
There are several future directions for the study of 3-fluoro-N-(4-nitrophenyl)benzamide. One potential avenue of research is the optimization of its use in cancer therapy. This may involve the development of novel drug delivery systems or the identification of synergistic compounds that can enhance its antitumor activity. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-fluoro-N-(4-nitrophenyl)benzamide and to identify potential biomarkers that can be used to predict its effectiveness in cancer therapy. Finally, the development of analogs of 3-fluoro-N-(4-nitrophenyl)benzamide may lead to the discovery of more potent and selective antitumor agents.
合成法
3-fluoro-N-(4-nitrophenyl)benzamide can be synthesized in a multistep process that involves the reaction of 4-nitroaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with an acid such as hydrochloric acid to yield 3-fluoro-N-(4-nitrophenyl)benzamide as a white crystalline solid. The synthesis of 3-fluoro-N-(4-nitrophenyl)benzamide is relatively simple and can be carried out using standard laboratory techniques.
特性
CAS番号 |
347-62-6 |
|---|---|
製品名 |
3-fluoro-N-(4-nitrophenyl)benzamide |
分子式 |
C13H9FN2O3 |
分子量 |
260.22 g/mol |
IUPAC名 |
3-fluoro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9FN2O3/c14-10-3-1-2-9(8-10)13(17)15-11-4-6-12(7-5-11)16(18)19/h1-8H,(H,15,17) |
InChIキー |
NFUABZLMIRUOQZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



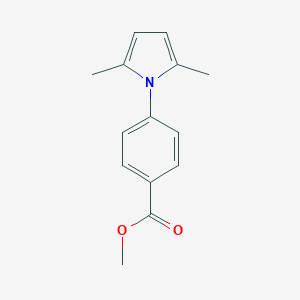
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)
